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3-Benzyl-3,9-diazabicyclo[3.3.1]nonane

Cat. No.: B2812207
CAS No.: 92373-56-3
M. Wt: 216.328
InChI Key: FYSCXTRDKBSUBL-UHFFFAOYSA-N
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Description

Overview of the Diazabicyclo[3.3.1]nonane Scaffold in Chemical Sciences

The diazabicyclo[3.3.1]nonane framework is a bicyclic heterocyclic system containing two nitrogen atoms. This scaffold is of considerable interest in chemical sciences due to its presence in various biologically active natural products and its utility as a constrained template in drug design. atomfair.comontosight.ai The 3,7- and 3,9-isomers are common variations, with the 3,7-isomer, also known as bispidine, being particularly prominent. nih.govresearchgate.net

The bispidine core is found in a number of alkaloids, including (-)-sparteine (B7772259) and (-)-cytisine, which are known for their biological activities. researchgate.net Derivatives of the diazabicyclo[3.3.1]nonane scaffold have been investigated for a wide range of pharmacological applications. They have been explored as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), opioid receptors, and as potential antiarrhythmic drugs. nih.gov

The synthetic accessibility of this scaffold, often through a double Mannich reaction, makes it an attractive starting point for developing new compounds. nih.govsemanticscholar.org Its rigid structure allows for the precise spatial arrangement of functional groups, a critical aspect in the design of molecules that interact with specific biological targets. atomfair.com Furthermore, these scaffolds are utilized as complexing agents for metals and as foundational structures for creating complex supramolecular assemblies. researchgate.net

PropertyDescription
Structure A rigid bicyclic system containing two nitrogen atoms.
Isomers Primarily exists as 3,7- and 3,9-diazabicyclo[3.3.1]nonane.
Natural Occurrence The core structure is found in alkaloids like cytisine (B100878) and sparteine. nih.govresearchgate.net
Synthesis Commonly synthesized via the Mannich reaction. nih.govsemanticscholar.org
Applications Used in medicinal chemistry (e.g., nAChR ligands), as metal complexing agents, and in supramolecular chemistry. nih.govresearchgate.net

Significance of N-Benzylation in Bicyclic Nitrogen Heterocycles

Nitrogen heterocycles are fundamental components of over 60% of small-molecule drugs, making their synthesis and modification a cornerstone of medicinal chemistry. rsc.org In the synthesis of complex molecules containing bicyclic nitrogen heterocycles, such as the diazabicyclo[3.3.1]nonane system, specific nitrogen atoms often need to be temporarily deactivated to prevent unwanted side reactions. This is where N-benzylation plays a crucial role.

The N-benzyl (Bn) group is frequently employed as a stable protecting group for secondary amines. researchgate.net Its stability ensures that the protected nitrogen atom remains unreactive during subsequent synthetic steps that may involve harsh reagents or conditions. researchgate.net For instance, in the synthesis of derivatives of the bispidine scaffold, an N-benzyl group can be used to protect one of the nitrogen atoms while the other is functionalized. nih.gov

Once its protective role is complete, the benzyl (B1604629) group can be removed through methods like catalytic hydrogenolysis (e.g., using palladium on carbon), which cleaves the benzyl-nitrogen bond to regenerate the secondary amine. nih.govresearchgate.net This newly deprotected nitrogen is then available for further modification, allowing for the controlled, stepwise construction of complex target molecules. Beyond its role as a protecting group, the benzyl moiety itself can be an integral part of the final molecule's structure, contributing to its biological activity. rsc.org

Scope of Academic Research on the Compound

Academic research on 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane focuses primarily on its application as a scaffold in medicinal chemistry to generate novel compounds with potential therapeutic value. ontosight.aiontosight.ai The compound itself serves as a key intermediate, which is then elaborated by adding various substituents to the second nitrogen atom (N9) to create a library of derivatives. rsc.org

A significant area of investigation involves the synthesis of analogues of known drugs. For example, researchers have used this scaffold to create analogues of Maraviroc (B1676071), an HIV-1 inhibitor. rsc.org In these studies, the this compound core replaces a tropane (B1204802) moiety in the original drug, with the aim of exploring new structure-activity relationships and potentially improving antiviral activity. rsc.org

The research process typically involves multi-step synthesis to first construct the core bicyclic system and then add diverse functional groups. ontosight.airsc.org The resulting novel compounds are then subjected to rigorous structural characterization using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Subsequently, these derivatives are evaluated for specific biological activities, such as their ability to inhibit viral replication. rsc.org This line of research highlights the utility of this compound as a versatile platform for discovering new lead compounds in drug development. ontosight.ai

Research AreaFocusKey Findings & Examples
Synthetic Chemistry Development of synthetic routes to the core scaffold and its derivatives. rsc.orgUsed as an intermediate for further functionalization at the N9 position.
Medicinal Chemistry Use as a building block to create novel biologically active molecules. ontosight.aiontosight.aiSynthesis of analogues of the HIV-1 inhibitor Maraviroc. rsc.org
Structural Analysis Characterization of new derivatives using spectroscopic methods.¹H NMR spectroscopy is used to confirm the structures of synthesized compounds. rsc.org
Biological Evaluation Screening of new derivatives for potential therapeutic applications.Investigated for antiviral activity against HIV-1. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2 B2812207 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 92373-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-3,9-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-14(11-16)15-13/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSCXTRDKBSUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Benzyl 3,9 Diazabicyclo 3.3.1 Nonane and Its Derivatives

General Synthetic Strategies for the Diazabicyclo[3.3.1]nonane Core

The synthesis of the 3,9-diazabicyclo[3.3.1]nonane framework is a critical first step, and various methods have been developed to construct this bicyclic system efficiently. These strategies often involve forming the two piperidine (B6355638) rings that share a common bridged structure.

Cyclization of Linear Diamine Precursors

One fundamental approach to the diazabicyclo[3.3.1]nonane core involves the intramolecular cyclization of appropriately substituted linear precursors. This strategy builds the bicyclic structure by forming two new carbon-nitrogen bonds in a stepwise or concerted fashion. While specific examples for the 3,9-diaza isomer are less common in readily available literature compared to its 3,7-diaza counterpart, the principle remains a valid synthetic pathway. The synthesis of a related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, can be achieved through the acid-catalyzed cyclization of benzylamine (B48309) derivatives. This general approach can be adapted for diazabicyclic systems by designing a linear precursor that incorporates a second nitrogen atom at the appropriate position for the final ring closure.

Application of Dicarboxylic Acid Derivatives

Dicarboxylic acid derivatives serve as valuable precursors in the synthesis of related bicyclic structures, often leading to dione (B5365651) intermediates which can be subsequently reduced. For instance, derivatives of 3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid have been synthesized and structurally characterized. rsc.orgrsc.org These methods highlight the utility of dicarboxylic acids in forming the carbon skeleton of the bicyclic system. The general strategy involves the condensation of a dicarboxylic acid or its ester with an appropriate amine, followed by cyclization to form the bridged diamide. Subsequent reduction of the amide carbonyls would yield the desired diazabicyclo[3.3.1]nonane core.

Targeted Introduction of the Benzyl (B1604629) Moiety

Once the diazabicyclo[3.3.1]nonane core is available, or during its formation, the benzyl group must be selectively introduced at the N3 position.

N-Alkylation Strategies

The most direct method for introducing the benzyl group is through the N-alkylation of a pre-formed 3,9-diazabicyclo[3.3.1]nonane ring system. This nucleophilic substitution reaction typically involves reacting the secondary amine at the N3 position with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the resulting hydrohalic acid.

A related procedure involves the synthesis of methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate. rsc.org In this multi-step synthesis, the benzyl group is introduced onto one nitrogen, and the other nitrogen is subsequently functionalized. rsc.org This highlights a common strategy where one nitrogen of the bicyclic core is protected or derivatized while the other is benzylated, allowing for selective functionalization.

PrecursorReagentBaseSolventProduct
3,9-diazabicyclo[3.3.1]nonane derivativeBenzyl chlorideTriethylamine (B128534)Diethyl ether3-Benzyl-3,9-diazabicyclo[3.3.1]nonane derivative
cis-(−)-8-benzydryl-1,4-diazabicyclo[3.3.1] nonane3-chloro-4′-fluoro propiophenoneK₂CO₃Acetonitrile3-((1S, 6S)-6-benzhydryl-2,5-diazabicyclo[3.3.1]nonane-2-yl)-1-(4-fluorophenyl)propan-1-one

This table presents examples of N-alkylation on related diazabicyclo[3.3.1]nonane scaffolds to illustrate the general strategy. rsc.orgnih.gov

Mannich Reaction-Based Approaches (for related scaffolds)

The Mannich reaction is a powerful tool for the construction of bispidine (3,7-diazabicyclo[3.3.1]nonane) rings and can be adapted to incorporate an N-benzyl group directly during the cyclization process. semanticscholar.orgect-journal.kz In a typical double Mannich condensation, a piperidin-4-one derivative reacts with an amine and formaldehyde (B43269). semanticscholar.orgect-journal.kzelsevierpure.com

For the synthesis of a closely related N-benzyl substituted core, N-benzyl-N'-tboc-bispidinone was obtained via a double Mannich reaction using tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde in a methanol (B129727) solution containing acetic acid. nih.gov This one-pot reaction assembles the bicyclic core while simultaneously installing the benzyl group on one of the nitrogen atoms, making it a highly efficient strategy. nih.gov Although this example pertains to the 3,7-isomer, the underlying principle is a key strategy in the synthesis of N-substituted diazabicyclononanes.

Ketone ComponentAmine ComponentAldehyde ComponentCatalyst/SolventProduct
tert-butyl 4-oxopiperidine-1-carboxylateBenzylamineParaformaldehydeAcetic acid / Methanol(1R,5S)-tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
1-(3-ethoxypropyl)piperidin-4-onePrimary aminesFormaldehydeAcetic acid / Methanol3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.l]nonan-9-ones

This table showcases the application of the Mannich reaction for synthesizing N-substituted diazabicyclo[3.3.1]nonane cores. semanticscholar.orgnih.gov

Derivatization Strategies for this compound

With the this compound scaffold in hand, the secondary amine at the N9 position becomes a key handle for further functionalization. This allows for the synthesis of a diverse library of compounds with potentially valuable properties. Common derivatization strategies involve N-alkylation or N-acylation at the N9 position.

For example, the N9 nitrogen can be alkylated with various electrophiles to introduce new functional groups. Syntheses of 3-benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane and 3-benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane have been reported, where alkyl chains containing a tertiary amine are appended to the N9 position. ontosight.ainih.gov Another derivatization involves reacting the N9 amine with methyl chloroformate to yield methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate. rsc.org These modifications demonstrate the versatility of the this compound core as a building block in medicinal and materials chemistry. ontosight.ai

Starting MaterialReagentProduct
This compound1-(2-Chloroethyl)piperidine3-Benzyl-9-(2-piperidinoethyl)-3,9-diazabicyclo(3.3.1)nonane
This compound3-(Dimethylamino)propyl chloride3-Benzyl-9-(3-(dimethylamino)propyl)-3,9-diazabicyclo(3.3.1)nonane
This compoundMethyl chloroformateMethyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate

This table provides examples of derivatization reactions starting from the this compound scaffold. rsc.orgontosight.ainih.gov

Synthesis of Carboxylate Derivatives

The introduction of a carboxylate group at the N9 position of the this compound ring system is a key step for further functionalization. This is typically achieved through the reaction of this compound with a chloroformate ester in the presence of a base.

A general procedure involves cooling a solution of the parent diazabicyclo compound and a tertiary amine base, such as triethylamine, in a suitable solvent like diethyl ether. To this mixture, methyl chloroformate is added slowly, and the reaction is stirred overnight at room temperature. Following the reaction, an aqueous workup with a mild base, such as sodium bicarbonate solution, is performed to remove any acidic byproducts. The organic layer is then dried and concentrated to yield the desired carboxylate derivative.

Table 1: Synthesis of Methyl this compound-9-carboxylate

Reactants Reagents Solvent Conditions Product

Synthesis of Nitroso Derivatives

Nitroso derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold can be prepared from the corresponding N-debenzylated secondary amine. The synthesis begins with the removal of the benzyl group from the N3 position, typically via catalytic hydrogenation using palladium on carbon (Pd/C).

The resulting secondary amine, methyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, is then subjected to nitrosation. This is achieved by dissolving the amine in dilute hydrochloric acid and treating it with a solution of sodium nitrite (B80452) at low temperatures. The reaction mixture is stirred for several hours at room temperature. An alkaline workup followed by extraction with an organic solvent and purification by chromatography affords the N-nitroso derivative.

Table 2: Synthesis of Methyl 3-nitroso-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Starting Material Reagents Solvent Conditions Product

Synthesis of Amido Derivatives

Amide coupling reactions are a versatile method for introducing a wide range of substituents onto the 3,9-diazabicyclo[3.3.1]nonane framework. Starting from the N-debenzylated amino derivative, methyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, an amide bond can be formed with a carboxylic acid.

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF). A coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid. A tertiary amine base like triethylamine is also added to the reaction mixture, which is stirred for an extended period at room temperature. The product is then isolated through an aqueous workup and extraction.

Table 3: Synthesis of Methyl 3-isobutyramido-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate

Starting Material Reagents Solvent Conditions Product

Synthesis of Arylpropenyl and Propionyl Derivatives

The synthesis of N-arylpropenyl and N-propionyl derivatives of 3,9-diazabicyclo[3.3.1]nonane has been explored in the context of developing compounds with potential analgesic activity. These syntheses allow for the introduction of different substituents at the N3 and N9 positions.

The general approach involves the sequential N-acylation and N-alkenylation of a this compound precursor. For instance, to obtain N-3-arylpropenyl-N-9-propionyl derivatives, the 3-benzyl group is first removed, and the resulting secondary amine at N3 is reacted with an appropriate arylpropenyl halide. Subsequently, the N9 position is acylated with propionyl chloride or a similar reagent. The reverse isomers, N-3-propionyl-N-9-arylpropenyl derivatives, can be synthesized by reversing the order of the acylation and alkenylation steps.

Synthesis of Dione Derivatives

The synthesis of dione derivatives, specifically the 3,9-diazabicyclo[3.3.1]nonane-2,4-dione system, represents a method for constructing the bicyclic scaffold from a piperazine-2,6-dione (B107378) precursor. This approach involves creating a three-carbon bridge across the 2 and 6 positions of the piperazine (B1678402) ring.

One reported strategy begins with a suitably protected piperazine-2,6-dione, such as one with a benzyl group at one nitrogen and a 4-methoxybenzyl group at the other. This starting material undergoes a stepwise allylation, hydroboration, and oxidation sequence to yield a 3-(3,5-dioxopiperazin-2-yl)propionaldehyde. The crucial intramolecular aldol (B89426) reaction to form the bicyclic dione is then attempted. However, direct base-mediated cyclization of the aldehyde has been shown to result in low yields (around 10%) of the desired 9-benzyl-6-hydroxy-3-(4-methoxybenzyl)-3,9-diazabicyclo[3.3.1]nonane-2,4-dione. nih.gov A more successful approach involves the conversion of the aldehyde to a sulfinylimine, which then undergoes base-mediated cyclization in significantly higher yields (>66%). nih.gov

Another route involves the preparation of 3,9-dibenzyl-3,9-diazabicyclo[3.3.1]nonan-2,4-dione from cis-piperazine-2,6-dicarboxylic acid. The synthesis proceeds by the addition of 1,1'-carbonyldiimidazole (B1668759) (CDI) to a mixture of the dicarboxylic acid and benzylamine.

Table 4: Synthesis of 9-Benzyl-6-hydroxy-3-(4-methoxybenzyl)-3,9-diazabicyclo[3.3.1]nonane-2,4-dione

Starting Material Key Intermediate Cyclization Promoter Product Yield
N-benzyl, N'-(4-methoxybenzyl)piperazine-2,6-dione 3-(3,5-dioxopiperazin-2-yl)propionaldehyde Base 9-Benzyl-6-hydroxy-3-(4-methoxybenzyl)-3,9-diazabicyclo[3.3.1]nonane-2,4-dione ~10%

Formation of Diol Systems (for related scaffolds)

While specific examples for the direct formation of diols on the this compound are not extensively detailed, methods for related scaffolds provide insight into potential synthetic routes. The reduction of dione precursors is a common strategy.

For instance, in the related 9-azabicyclo[3.3.1]nonane system, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol yields the corresponding endo-alcohol. The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and reaction conditions. It is plausible that a similar reduction of a this compound-dione would yield the corresponding diol.

Furthermore, the formation of a 9,9-diol has been observed in the N-benzyl-3-thia-7-azabicyclo[3.3.1]-nonan-9-one system upon reaction with perchloric acid, resulting in a stable hydrate. This suggests that the carbonyl group at the 9-position of the bicyclic system can be susceptible to hydration to form a gem-diol under certain conditions.

Strategies for Bridged Piperazine Building Blocks (for related scaffolds)

The synthesis of the 3,9-diazabicyclo[3.3.1]nonane core can be viewed as the formation of a bridged piperazine. Several strategies have been developed to construct this bicyclic system, often starting from piperazine-2,6-diones. These methods offer a versatile approach to building the scaffold with various functionalities.

One strategy involves a Dieckmann-analogous cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates. nih.gov This approach leads to the formation of a bicyclic mixed ketal.

A second strategy, as mentioned in the synthesis of dione derivatives, utilizes an intramolecular aldol reaction of a 3-(3,5-dioxopiperazin-2-yl)propionaldehyde. nih.gov This method directly forges the carbon bridge to create the bicyclic system. The efficiency of this cyclization can be significantly improved by converting the aldehyde to a more reactive sulfinylimine intermediate. nih.gov

A third strategy involves the reaction of a piperazine-2,6-dione with dielectrophiles. For example, reaction with 3-halo-2-halomethylprop-1-enes can provide the 3,9-diazabicyclo[3.3.1]nonane-2,4-dione with a methylene (B1212753) group on the C3-bridge. nih.gov This one-pot bridging reaction has shown promising yields. nih.gov

These strategies highlight the utility of piperazine-2,6-diones as key building blocks for the construction of the 3,9-diazabicyclo[3.3.1]nonane scaffold, allowing for the introduction of diverse substituents in a defined three-dimensional orientation. nih.gov

Optimization and Scalability of Synthetic Routes

The synthesis of 3,9-diazabicyclo[3.3.1]nonane derivatives, including the 3-benzyl analogue, commonly employs the double Mannich reaction. semanticscholar.org This method is generally robust and amenable to scale-up. Optimization of this synthetic route is crucial for improving yield, purity, and cost-effectiveness, particularly for industrial production. Key parameters for optimization include the choice of catalysts, solvents, temperature, and purification methods. numberanalytics.com

Strategies for improving the efficiency of the Mannich reaction for producing diazabicyclononane cores involve careful selection of reaction conditions. numberanalytics.com For instance, the condensation of a piperidin-4-one derivative with an amine (like benzylamine) and formaldehyde is a common approach. ect-journal.kz The reaction is often acid-catalyzed, and the choice of acid can influence reaction rates and byproduct formation. Solvents also play a critical role; polar solvents such as methanol or water can stabilize transition states and facilitate the reaction. numberanalytics.comect-journal.kz

Purification on a large scale presents a significant challenge. While laboratory-scale synthesis often relies on column chromatography to isolate the desired product from complex reaction mixtures, this technique is often impractical and costly for industrial production. ect-journal.kz Therefore, developing scalable purification strategies is a key aspect of process optimization. One common approach is the formation of salts, such as hydrochlorides or oxalates, which can often be purified through crystallization, a more scalable method.

Another consideration for scalability is the management of reaction exotherms and the handling of reagents. The Mannich reaction can be exothermic, requiring careful temperature control in large reactors to ensure safety and prevent side reactions. The choice and handling of starting materials, such as using paraformaldehyde as a source of formaldehyde, also impact the scalability and safety of the process.

ParameterLaboratory Scale ApproachConsiderations for Scalability & OptimizationExample/Rationale
Reaction TypeDouble Mannich ReactionWell-understood, robust, and generally high-yielding.Condensation of a 4-piperidone, benzylamine, and formaldehyde is a common route for related bispidines. ect-journal.kz
CatalystAcid catalysis (e.g., Acetic Acid, HCl)Optimize catalyst type and loading to maximize rate and minimize byproducts. Brønsted or Lewis acids can be used. numberanalytics.comAcetic acid is commonly used in methanol to facilitate the cyclocondensation. ect-journal.kz
SolventMethanol, EthanolChoice of solvent affects solubility, reaction rate, and product isolation. Recovery and recycling of the solvent are important for large-scale economy. numberanalytics.comPolar solvents like methanol can stabilize the transition state in the Mannich reaction. numberanalytics.com
TemperatureRoom temperature to refluxRequires careful control of exotherms in large reactors. Optimization can reduce reaction time and energy consumption. numberanalytics.comReduction of intermediate ketones (a common step) may require elevated temperatures (e.g., 160-170 °C for Wolff-Kishner). ect-journal.kz
PurificationColumn ChromatographyDevelop crystallization-based purification of the free base or a salt (e.g., hydrochloride) to avoid chromatography.Products are often viscous oils requiring chromatographic purification on a small scale, a bottleneck for scale-up. ect-journal.kz

Stereochemical Considerations in Synthesis

The stereochemistry of the 3,9-diazabicyclo[3.3.1]nonane framework is a critical aspect, as the spatial arrangement of substituents dictates the molecule's biological activity and physical properties. The bicyclic system is not planar and primarily adopts specific three-dimensional conformations.

The most stable conformation for the bicyclo[3.3.1]nonane skeleton is typically the dual chair-chair (CC) form. semanticscholar.orgrsc.org In this conformation, both six-membered rings adopt a chair shape. However, the presence of bulky substituents can introduce significant steric strain, leading to the adoption of other conformations, such as a boat-chair (BC) form. rsc.org For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes adopt a boat-chair conformation to mitigate the severe 1,3-diaxial steric repulsion between the aryl groups. rsc.org In the case of this compound, the benzyl group on one of the nitrogen atoms can influence the conformational equilibrium.

NMR spectroscopy is a powerful tool for determining the predominant conformation in solution. For instance, the observation of specific coupling constants for protons on the bicyclic rings can confirm a chair-chair conformation. semanticscholar.orgect-journal.kz Conformational analysis performed on closely related analogues, such as methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, provides insight into the likely structural preferences of the target compound. rsc.org

During the synthesis, chiral centers can be created, leading to the formation of enantiomers or diastereomers. The double Mannich reaction, if performed with achiral precursors and catalysts, will typically result in a racemic mixture of enantiomers. Achieving stereochemical control to produce a single enantiomer often requires an asymmetric synthesis approach. This can involve the use of chiral catalysts (e.g., proline and its derivatives), chiral starting materials, or a resolution step to separate the enantiomers after the synthesis. numberanalytics.comnih.gov The development of highly stereoselective Mannich reactions is an active area of research, aiming to provide direct access to enantiomerically enriched products. orgchemres.org

Stereochemical AspectDescriptionControlling Factors & Methods of Analysis
ConformationThe bicyclic core primarily exists in a chair-chair (CC) or boat-chair (BC) conformation.The equilibrium is influenced by steric hindrance from substituents. Bulky groups can favor the BC form to reduce 1,3-diaxial interactions. rsc.org Analyzed using NMR spectroscopy. ect-journal.kz
EnantiomersThe molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers).Standard synthesis yields a racemic mixture. Enantioselective synthesis can be achieved using chiral catalysts or starting materials. numberanalytics.com Resolution of the racemate is another option.
DiastereomersIntroduction of additional stereocenters on the bicyclic ring or substituents can lead to diastereomers.The formation of specific diastereomers can be favored by controlling reaction conditions (diastereoselective synthesis). Separation is typically achieved by chromatography or crystallization.
AtropisomerismRestricted rotation around single bonds (e.g., C-aryl bonds) can lead to stable, separable isomers in highly substituted bicyclo[3.3.1]nonanes. rsc.orgLess common for the title compound but a consideration for more complex, sterically hindered derivatives.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are the cornerstone for determining the structure of organic molecules in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the chemical environment of atoms and the nature of chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the complete assignment of proton and carbon signals and offers insights into the molecule's conformation.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms in a molecule. For derivatives such as Methyl 3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, the ¹H NMR spectrum displays characteristic signals for the bicyclic core, the benzyl (B1604629) group, and the methyl ester group. rsc.org

The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region of the spectrum, approximately between 7.15 and 7.40 ppm. rsc.org The benzylic methylene (B1212753) protons (CH₂Ph) resonate as a singlet around 3.45 ppm. The protons on the bicyclic frame are observed as a series of multiplets in the upfield region. Specifically, the bridgehead protons (H1, H5) are found at approximately 4.10–4.20 ppm. The protons adjacent to the nitrogen atoms (H2, H4) and the remaining methylene protons (H6, H7) appear as complex multiplets between 1.70 and 2.65 ppm. rsc.org The sharp singlet for the methyl ester group (OCH₃) is typically observed around 3.60 ppm. rsc.org

Analysis of coupling constants in related 3,7-diazabicyclo[3.3.1]nonane systems has shown that large geminal constants (10.5-11 Hz) and smaller vicinal constants (3.0-6.0 Hz) for equatorial protons are indicative of a rigid "chair-chair" conformation for the piperidine (B6355638) rings. semanticscholar.org

Interactive Table: ¹H NMR Chemical Shifts for Methyl this compound-9-carboxylate rsc.org Note: Data recorded in acetone-d₆ at 300 MHz.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
Phenyl (Ph) 7.15–7.40 m
Bridgehead (H1, H5) 4.10–4.20 m
Methyl Ester (OCH₃) 3.60 s
Benzylic (CH₂Ph) 3.45 s
Bicyclic (H2, H4) 2.15–2.65 m

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. For diazabicyclo[3.3.1]nonane derivatives, the spectrum can confirm the number of unique carbon atoms and provide clues about the bicyclic ring conformation. For instance, in related 3,7-diazabicyclo[3.3.1]nonane derivatives, the removal of a carbonyl group at the C-9 position and its reduction to a methylene group results in a significant upfield shift for the bridgehead carbons (C1, C5) to around 27-30 ppm. semanticscholar.org The methylene carbon at C-9 typically appears near 32-34 ppm. semanticscholar.org The signals for the benzyl group and other substituents would appear at their characteristic chemical shifts.

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of complex ¹H and ¹³C NMR spectra and for probing spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes proton-proton coupling networks, allowing for the identification of adjacent protons within the bicyclic framework. orgsyn.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. orgsyn.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. orgsyn.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, providing critical information for determining the stereochemistry and preferred conformation of the molecule.

For related bicyclo[3.3.1]nonane systems, these 2D NMR techniques have been used to confirm structural assignments and analyze the conformational behavior in solution. orgsyn.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

In a typical IR spectrum of a this compound derivative, one would expect to observe:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

N-H stretching: If the nitrogen at position 9 is unsubstituted (a secondary amine), a characteristic N-H stretching band would be observed in the region of 3300-3500 cm⁻¹.

C=C stretching: Aromatic ring vibrations for the benzyl group would be visible in the 1450-1600 cm⁻¹ region.

C-N stretching: These vibrations are typically found in the fingerprint region, from 1000-1350 cm⁻¹.

Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds.

Solid-State Structural Determination

While solution-state studies provide information on dynamic conformations, solid-state analysis, primarily through single-crystal X-ray diffraction, reveals the precise three-dimensional structure of a molecule in its crystalline form. This technique determines exact bond lengths, bond angles, and the conformation adopted in the solid state.

There are no specific X-ray crystallography studies reported for this compound. However, extensive research on the broader family of 3,7-diazabicyclo[3.3.1]nonanes (bispidines) and other related bicyclo[3.3.1]nonane systems has established common conformational motifs. researchgate.net These skeletons can adopt several conformations, including chair-chair (CC), chair-boat (CB), and boat-boat (BB). researchgate.net The preferred conformation is highly dependent on the nature and steric bulk of the substituents on the rings. For many derivatives, the chair-chair conformation is the most stable and commonly observed form in the solid state. semanticscholar.orgresearchgate.net

X-ray Diffraction Analysis of Crystal Structures

For instance, X-ray analyses of 3-ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and 3,7-di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one have confirmed that both molecules adopt twin-chair conformations in the solid state. psu.edursc.org Similarly, studies on other derivatives, such as N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonane, also show a chair-chair conformation for the bicyclic ring system. nih.gov In these structures, bulky substituents on the piperidine rings typically occupy equatorial positions to minimize steric hindrance. nih.gov

The analysis of a related sulfur-containing analogue, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate, also demonstrated a chair-chair conformation via single-crystal X-ray diffraction. acs.org This further supports the energetic preference for the chair-chair arrangement in this class of bicyclic compounds. The presence of a benzyl group at the 3-position in the target molecule is expected to also adopt an equatorial orientation to maintain conformational stability.

CompoundConformationKey Structural Features
3-Ethoxycarbonyl-7-methyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-oneTwin-ChairBoth piperidine rings in chair form. psu.edursc.org
3,7-Di(ethoxycarbonyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-oneTwin-ChairBoth piperidine rings in chair form. psu.edursc.org
N-Acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonaneChair-ChairPhenyl rings in equatorial orientation. nih.gov
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane HydroperchlorateChair-ChairBicyclic system in a chair-chair form. acs.org

Computational Approaches to Structural and Conformational Analysis

Computational chemistry offers powerful tools to complement experimental data, providing detailed information on molecular geometry, conformational energies, and electronic structure. For the this compound system, various computational techniques can be employed to understand its structural and conformational properties.

Molecular modeling and semiempirical quantum-chemical calculations have been utilized to analyze the thermodynamic stability of isomers and the conformational behavior of diazabicyclo[3.3.1]nonan-9-ones. bohrium.com These methods can predict the preferred conformations and the energy barriers between them. For the broader class of bicyclo[3.3.1]nonane derivatives, molecular mechanics calculations have been used to study their conformational preferences, often showing good agreement with experimental X-ray and neutron diffraction data. researchgate.net These studies generally confirm the chair-chair conformation as the most stable arrangement, though chair-boat forms can also exist, particularly in hetero-substituted systems. rsc.org

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and geometry of molecules. While specific DFT studies on this compound are not explicitly detailed in the available literature, DFT calculations on related systems, such as 3,7,9-triazabicyclo[3.3.1]nonane derivatives, have been performed to investigate their molecular structure and conformational composition. mdpi.com Such studies typically involve geometry optimization of different possible conformers (chair-chair, chair-boat, boat-boat) to determine their relative energies and identify the global minimum energy structure. For the bicyclo[3.3.1]nonan-9-one system, DFT calculations have been used to investigate the energy differences and barrier potentials between its conformers. researchgate.net

Ab initio calculations provide a high level of theory for studying conformational equilibria. For derivatives of 3,7-diazabicyclo[3.3.1]nonane (bispidines), ab initio methods have been employed to investigate the equilibrium conformations. researchgate.net A study on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes using second-order Møller-Plesset perturbation theory (MP2) found that the chair-chair (CC) conformation is optimal for the bicyclic skeleton. researchgate.net The energy difference between the chair-chair and the boat-chair (BC) conformers was calculated to be significant, with the CC form being more stable. researchgate.net These high-level calculations reinforce the understanding that the chair-chair conformation is the most energetically favorable for this bicyclic system.

Conformational Dynamics and Preferred Orientations

The conformational landscape of this compound is dominated by a few low-energy structures, with the chair-chair conformation being the most significant.

The chair-chair (CC) conformation is widely recognized as the most stable arrangement for the bicyclo[3.3.1]nonane ring system and its diazabicyclo analogs. psu.edursc.orgresearchgate.net In this conformation, both six-membered rings adopt a chair form, which minimizes angle and torsional strain. For this compound, the benzyl substituent at the N3 position would preferentially occupy an equatorial position to minimize steric interactions with the rest of the bicyclic framework.

The stability of the CC conformation in diazabicyclo[3.3.1]nonane derivatives has been confirmed through various experimental and theoretical studies. X-ray diffraction of numerous analogs consistently shows the CC form in the solid state. psu.edursc.orgnih.gov Computational studies, including ab initio and DFT methods, also identify the CC conformer as the global energy minimum. researchgate.net While other conformations like the chair-boat (CB) are possible, they are generally higher in energy. For instance, in 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, the relative energy of the BC conformer is calculated to be 6-7 kcal/mol higher than the optimal CC structure. researchgate.net

ConformerRelative StabilityKey Characteristics
Chair-Chair (CC)Most StableBoth rings in chair conformation, minimizes strain. rsc.orgresearchgate.net
Chair-Boat (CB)Less StableOne ring in chair, one in boat conformation; higher in energy. rsc.orgresearchgate.net
Boat-Boat (BB)Least StableBoth rings in boat conformation; generally not observed due to high steric strain. rsc.org

Boat-Chair (BC) and Chair-Boat (CB) Conformations

While the twin-chair conformation is often the most stable for the parent carbocyclic bicyclo[3.3.1]nonane, the introduction of nitrogen atoms at the 3 and 7 positions significantly alters the conformational landscape. nih.gov For many N,N'-disubstituted 3,7-diazabicyclo[3.3.1]nonane derivatives, the boat-chair (BC) or chair-boat (CB) conformation is predominantly adopted in the solid state. psu.edursc.org This preference is largely attributed to the repulsion between the lone pairs of electrons on the two nitrogen atoms. psu.edu In a twin-chair conformation, the endo-oriented lone pairs experience significant transannular repulsion. To alleviate this strain, one of the piperidine rings inverts into a boat form, leading to a more stable BC/CB conformation. psu.edu

X-ray crystallographic studies have confirmed the prevalence of these non-chair conformations in various derivatives. For instance, 2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one and 2,4,6,8-tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one both adopt a chair-boat conformation. nih.govum.edu.my Similarly, a single crystal X-ray analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one showed that the nitrogen-containing ring exists in a boat form while the sulfur-containing ring is in a chair form. tandfonline.com In solution, these conformers can be dynamic, as observed in 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one, which undergoes a rapid degenerate interconversion between the CB and BC forms. rsc.org

Influence of Substituents on Conformational Preferences

The electronic nature of substituents on the nitrogen atoms critically dictates the conformational equilibrium. The hybridization of the nitrogen atoms and the resulting geometry play a pivotal role in the magnitude of lone-pair repulsion. psu.edu

Alkyl and Arylsulphonyl Substituents: Substituents such as alkyl (e.g., methyl, isopropyl) or arylsulphonyl groups enforce a pyramidal geometry at the nitrogen, akin to sp³ hybridization. psu.edu This geometry directs the lone pair into a concentrated endo position, maximizing transannular repulsion and strongly favoring the boat-chair conformation. psu.edu

Acyl Substituents: In contrast, acyl substituents (e.g., acetyl, trifluoroacetyl) promote a planar geometry at the nitrogen atom through sp² hybridization and resonance delocalization of the lone pair into the carbonyl group. This planarization effectively reduces the endo-directed electron density, lessens the lone-pair repulsion, and allows the molecule to adopt a twin-chair (CC) conformation. psu.eduniscpr.res.in However, extensive substitution with bulky groups can override this effect; for example, N-acetyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane prefers a chair-boat conformation. niscpr.res.in

Heteroatom and Steric Effects: The introduction of other heteroatoms can also influence conformation. The "Hockey Sticks" effect, describing the lone pair repulsion between heavy atoms like sulfur or selenium at the 3 and 7 positions, promotes the BC conformer. rsc.org Conversely, stabilizing stereoelectronic interactions, such as those in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, can favor the CC conformer. rsc.org In highly substituted systems like 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, severe steric hindrance between the aryl groups in a CC form makes a chair-boat conformation the more stable alternative. nih.gov

Substituent Type at N3/N7Nitrogen GeometryDominant ConformationPrimary Reason
Alkyl, ArylsulphonylPyramidal (sp³)Boat-Chair (BC)Strong endo-endo lone pair repulsion. psu.edu
AcylPlanar (sp²)Twin-Chair (CC)Reduced lone pair repulsion due to delocalization. psu.edu
Bulky Aryl Groups (at C2,4,6,8)-Chair-Boat (CB)Avoidance of severe non-bonded steric interactions. nih.gov
Heavy Heteroatoms (S, Se)-Boat-Chair (BC)"Hockey Sticks" effect (lp-lp repulsion). rsc.org

This table summarizes the general influence of substituents on the conformational preferences of the diazabicyclo[3.3.1]nonane scaffold.

Quantitative Determination of Conformational Equilibria

Variable-temperature NMR spectroscopy is a powerful tool for quantifying the energy barriers associated with conformational interconversions. For derivatives that adopt a boat-chair conformation, a degenerate interconversion process exists where the roles of the "boat" and "chair" rings are swapped.

Studies on N,N'-disubstituted 3,7-diazabicyclo[3.3.1]nonanes have determined the free energy of activation (ΔG‡) for this process. The energy barrier is sensitive to the substituents on the nitrogen atoms. For instance, the N,N'-dimethyl derivative has a higher barrier to interconversion than the N,N'-ditrifluoroacetyl derivative, reflecting differences in steric and electronic environments. psu.edu Theoretical calculations have also been employed to quantify stabilizing interactions. An improper C–H⋯S hydrogen bond that favors a CC conformer in a thia-analogue was calculated to provide a stabilization energy of 1.61 kcal mol⁻¹. rsc.org Similarly, a dihydrogen bond in protonated 3-aza-bicyclo[3.3.1]nonane was found to result in an energy lowering of 4.24 kcal mol⁻¹. rsc.org

Compound Class/DerivativeProcessΔG‡ (kJ mol⁻¹)Method
N,N'-dimethyl-3,7-diazabicyclo[3.3.1]nonaneBC ⇌ CB Interconversion40.6VT-NMR psu.edu
N-arylsulphonyl derivativeBC ⇌ CB Interconversion35.0VT-NMR psu.edu
N,N'-ditrifluoroacetyl derivativeBC ⇌ CB Interconversion< 30VT-NMR psu.edu
3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes (CC form)ap vs pa rotamer equilibrium16.7 - 20.9 (4-5 kcal/mol)Calculation researchgate.net

This table presents experimentally determined and calculated energy barriers for conformational processes in various diazabicyclo[3.3.1]nonane derivatives.

Analysis of Intermolecular Interactions and Crystal Packing (for related scaffolds)

The solid-state architecture of 3,9-diazabicyclo[3.3.1]nonane derivatives is dictated by a variety of non-covalent interactions, which direct the assembly of molecules into well-defined supramolecular structures.

Hydrogen bonding is a predominant interaction in many crystal structures. In derivatives with available N-H donors and carbonyl acceptors, such as 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones, intermolecular N—H⋯O hydrogen bonds are key packing motifs. nih.goviucr.org These interactions can lead to the formation of one-dimensional zigzag ribbons or chains. nih.goviucr.org The presence of solvent molecules can interrupt these patterns by competing for hydrogen bond sites. nih.gov

In other systems, weaker interactions become dominant. Weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds, along with C—H⋯π interactions, are frequently observed to link molecules into chains or more complex networks. um.edu.mynih.gov For instance, C-H···O contacts in 2,4,6,8-tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one result in the formation of helical chains. um.edu.my

Medicinal Chemistry and Biological Activity Investigations

Role as a Privileged Scaffold in Drug Discovery

The 3,9-diazabicyclo[3.3.1]nonane core, a variant of the more broadly studied 3,7-diazabicyclo[3.3.1]nonane (bispidine), is considered a privileged scaffold in medicinal chemistry. mdpi.complos.orgresearchgate.net Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The rigid conformational nature of the bicyclic system, combined with the ability for diverse functionalization at its two nitrogen atoms, allows for the precise spatial orientation of substituents to interact with receptor binding sites. mdpi.comresearchgate.net This structural versatility is a key reason for its application in developing new ligands. mdpi.com

Intermediate in Complex Organic Compound Synthesis

3-Benzyl-3,9-diazabicyclo[3.3.1]nonane serves as a crucial intermediate in the synthesis of more complex molecules. Its pre-formed bicyclic structure provides a rigid framework that can be elaborated upon to create a variety of derivatives. For instance, it has been used as a starting material in the preparation of novel diazabicycloalkane analogs of the antiviral drug Maraviroc (B1676071). nih.gov The synthesis involves protecting one of the nitrogen atoms, often with a benzyl (B1604629) group as seen in the title compound, allowing for selective modification of the other nitrogen atom before further synthetic steps. nih.govnih.gov

Building Block for Active Pharmaceutical Ingredients

As a versatile building block, this compound is integral to the construction of Active Pharmaceutical Ingredients (APIs). Its scaffold has been particularly fruitful in the development of potent and selective opioid receptor ligands. researchgate.netmdpi.com By systematically modifying the substituents on the nitrogen atoms of the 3,9-diazabicyclo[3.3.1]nonane (DBN) core, researchers have been able to synthesize series of compounds with high affinity for specific opioid receptors. researchgate.netnih.gov The benzyl group can serve as a protecting group that is later removed, or as a structural component of the final active molecule, contributing to the ligand-receptor interaction. nih.govacs.org

Pharmacological Targeting of Receptor Systems

The primary pharmacological interest in derivatives of this compound has been the exploration of their interactions with opioid receptors. This scaffold has proven effective in generating ligands with high affinity and selectivity, particularly for the mu-opioid receptor. researchgate.netnih.gov

Opioid Receptor Ligand Research

Research has focused on synthesizing and evaluating various N-substituted derivatives of the 3,9-diazabicyclo[3.3.1]nonane skeleton to understand their structure-activity relationships (SAR) at the mu (μ), delta (δ), and kappa (κ) opioid receptors. researchgate.netnih.govgoogleapis.com These studies are critical in the quest to develop new analgesics with improved side-effect profiles. mdpi.com

Derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold have demonstrated potent and selective agonist activity at the mu-opioid receptor. nih.gov A series of N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes and their N-9-arylpropenyl-N-3-propionyl isomers have been synthesized and evaluated. researchgate.net Several of these compounds exhibited mu-receptor affinity in the low nanomolar range, comparable to or exceeding that of morphine. researchgate.netnih.gov The structure-activity relationship studies indicated that the nature of the arylpropenyl group significantly influences the binding affinity. For example, the N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN derivative displayed a potent in vivo analgesic effect. nih.gov

The evaluation of these 3,9-diazabicyclo[3.3.1]nonane derivatives at the delta and kappa opioid receptors has generally revealed moderate to negligible affinity. researchgate.netnih.gov This high selectivity for the mu-receptor over the delta and kappa receptors is a desirable characteristic in the development of targeted opioid analgesics. For instance, many of the synthesized compounds with low nanomolar mu-affinity showed Ki values greater than 1000 nM for the delta and kappa receptors, underscoring the scaffold's utility in creating highly selective mu-opioid ligands. mdpi.comnih.gov A notable exception is the development of certain 3,7-diazabicyclo[3.3.1]nonanone diesters, which have been found to possess high affinity and selectivity for the kappa-opioid receptor. nih.govscispace.com

Opioid Receptor Binding Affinities of Selected 3,9-Diazabicyclo[3.3.1]nonane Derivatives

CompoundMu (μ) Ki (nM)Delta (δ) Ki (nM)Kappa (κ) Ki (nM)
N-3-cinnamyl-N-9-propionyl-DBN13.0>1000>1000
N-9-cinnamyl-N-3-propionyl-DBN1.8>1000>1000
N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN5.0500>1000
Morphine4.8270340
(Data sourced from multiple studies researchgate.netnih.gov)
Structure-Affinity Relationships in Opioid Modulation

Research into the 3,9-diazabicyclo[3.3.1]nonane scaffold has revealed its potential for developing potent and selective µ-opioid receptor agonists. nih.govnih.gov Structure-affinity relationship (SAR) studies have been conducted on two main series of compounds: N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes and their corresponding N-3-propionyl-N-9-arylpropenyl isomers. nih.govresearchgate.net

Key findings from these investigations indicate that the µ-affinity is significantly influenced by the substitution pattern on the arylpropenyl group and the placement of the propionyl and arylpropenyl moieties on the N3 and N9 positions of the bicyclic core. nih.govresearchgate.net For instance, several derivatives with specific substitutions on the aryl ring exhibited µ-affinity in the low nanomolar range, while showing only moderate to negligible affinity for δ- and κ-opioid receptors. nih.govresearchgate.net

Interestingly, a notable difference in µ-affinity was observed between the two isomeric series. Contrary to trends seen in the related 3,8-diazabicyclo[3.2.1]octane series, the µ-affinity for the N-3-propionyl-N-9-arylpropenyl series of DBNs was markedly higher than that of the isomeric N-3-arylpropenyl-N-9-propionyl series. researchgate.net One of the most potent compounds identified, N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN, displayed a powerful analgesic effect in mouse models, which was comparable to that of morphine. nih.gov These studies underscore the importance of the bicyclic scaffold's dimensions and the specific arrangement of substituents in achieving high affinity and selectivity for the µ-opioid receptor. researchgate.net

Table 1: µ-Opioid Receptor Affinity for Selected 3,9-Diazabicyclo[3.3.1]nonane Derivatives
Compound SeriesSubstituent (R)µ-Opioid Affinity (Ki, nM)Selectivity (µ vs. δ/κ)
N-3-arylpropenyl-N-9-propionylVarious aryl groupsLow nanomolar rangeModerate to high
N-3-propionyl-N-9-arylpropenylVarious aryl groupsLow nanomolar range (generally higher than isomeric series)Moderate to high
N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN3,3-diphenylprop-2-enylPotent (comparable to morphine)High
Data synthesized from findings reported in Bioorganic & Medicinal Chemistry. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

The closely related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been extensively studied for its interaction with nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.netnih.gov These receptors are ligand-gated ion channels involved in numerous neurological processes, making them key targets for CNS disorders. researchgate.net The bispidine scaffold itself is a naturally occurring structure found in the nAChR ligand cytisine (B100878) and is known to interact with nAChRs. nih.gov

A primary focus of research on diazabicyclo[3.3.1]nonane derivatives has been achieving subtype selectivity, particularly for the α4β2* nAChR, which is the most abundant nicotinic receptor subtype in the brain. nih.govacs.org By modifying the scaffold, researchers have developed ligands with high affinity and selectivity for the α4β2* subtype over other subtypes like α3β4* and α7. nih.govresearchgate.netnih.gov For example, incorporating a carboxamide motif onto one of the nitrogen atoms of the 3,7-diazabicyclo[3.3.1]nonane scaffold was found to produce compounds with enhanced affinity and selectivity for α4β2* nAChRs. nih.govresearchgate.net This selectivity is crucial for developing targeted therapeutics with fewer side effects.

A key design strategy for developing potent nAChR ligands based on the diazabicyclo[3.3.1]nonane scaffold involves the incorporation of a hydrogen bond acceptor (HBA) system. nih.govresearchgate.netnih.gov Studies have shown that implementing a carboxamide, sulfonamide, or urea group at one of the nitrogen positions significantly impacts the ligand's interaction with the receptor. nih.govresearchgate.net The HBA functionality, in combination with the protonable nitrogen of the bicyclic core, is believed to form crucial interactions within the receptor's binding site. nih.gov The nature of the HBA system has a strong influence on the binding affinity and functional activity of the resulting compounds. nih.govresearchgate.net

Structure-activity relationship (SAR) studies on 3,7-diazabicyclo[3.3.1]nonane derivatives have provided valuable insights for ligand design. nih.gov It has been demonstrated that high-affinity ligands for the α4β2* subtype often possess a carboxamide group along with small alkyl chains, small unsubstituted heteroaryl groups, or para-substituted phenyl rings. nih.govresearchgate.net The functional profile of these ligands (i.e., whether they act as agonists, partial agonists, or antagonists) is also highly dependent on their structure. For instance, compounds with small alkyl groups tend to exhibit the strongest agonistic profiles, whereas the introduction of aryl substituents often leads to a shift towards partial agonism or antagonism. nih.govresearchgate.net

Table 2: SAR Summary for 3,7-Diazabicyclo[3.3.1]nonane-based nAChR Ligands
Structural FeatureEffect on α4β2* AffinityEffect on Functional Activity
Carboxamide HBAGenerally increases affinity and selectivityModulates functional profile
Small Alkyl SubstituentsHigh affinityStrongest agonistic profiles
Aryl SubstituentsHigh affinityShift to partial agonism/antagonism
Spacer between HBA and Aryl MoietyCan yield very high affinity (low nanomolar Ki)Partial agonists or antagonists
Data synthesized from findings reported in Bioorganic & Medicinal Chemistry and related journals. nih.govresearchgate.netnih.gov

AMPA Receptor Modulation Studies

Derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold have also been investigated as positive allosteric modulators (PAMs) of AMPA receptors. mdpi.combohrium.com AMPA receptors mediate the majority of fast excitatory synaptic transmission in the brain, and their positive modulation can enhance learning and memory processes. nih.gov This makes AMPA receptor PAMs attractive candidates for treating cognitive and neurodegenerative disorders. nih.gov

Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site. frontiersin.org PAMs of AMPA receptors typically function by slowing the receptor's deactivation and/or desensitization, thereby prolonging the ion channel opening in response to glutamate. nih.govresearchgate.net The binding site for many PAMs is located at the interface between subunits of the receptor. researchgate.net

Studies have suggested that the U-shaped form of the AMPA receptor's allosteric binding site is particularly amenable to binding dimeric molecules. nih.gov The rigid, bicyclic nature of the diazabicyclo[3.3.1]nonane scaffold can serve as a core component of such modulators. mdpi.combohrium.com By stabilizing the active conformation of the receptor, these modulators enhance the synaptic response mediated by glutamate. nih.govresearchgate.net

Radioligand-Receptor Binding Analysis

The 3,9-diazabicyclo[3.3.1]nonane scaffold, a core component of the subject compound, has been a subject of considerable interest in receptor binding studies. Derivatives of this scaffold have been evaluated for their affinity and selectivity at various receptors, which is a critical step in drug discovery. Radioligand binding assays are used to determine how strongly a compound (ligand) binds to a specific receptor. This is often quantified by the inhibition constant (Kᵢ), where a lower value indicates a higher binding affinity.

Research into the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold provides insight into the binding properties of this class of molecules. For instance, N-benzylbispidine, a structurally similar compound, was tested for its affinity at various nicotinic acetylcholine receptor (nAChR) subtypes. nih.gov It demonstrated a notable affinity for the α3β4* subtype, while showing no significant affinity for other tested subtypes. nih.gov Such studies are crucial for understanding the structure-activity relationships that govern receptor interactions.

Further investigations on different isomers, such as 1,4-diazabicyclo[3.3.1]nonane derivatives, have been conducted to assess their binding potency at the dopamine (B1211576) transporter (DAT) by their ability to inhibit the binding of the radioligand [³H]WIN 35,428. nih.gov Similarly, 9-azabicyclo[3.3.1]nonane analogs have been evaluated for their binding affinity at σ₁ and σ₂ receptors using selective radioligands like ³H-pentazocine and [³H]RHM-1, respectively. nih.gov

Table 1: Binding Affinity (Kᵢ) of N-benzylbispidine at Nicotinic Acetylcholine Receptor (nAChR) Subtypes

Receptor Subtype Binding Affinity (Kᵢ) in nM
α3β4* 569.6
α4β2* >10,000
α7* >10,000

Data sourced from studies on the related 3,7-diazabicyclo[3.3.1]nonane scaffold. nih.gov

Neuropharmacological Applications

The diazabicyclo[3.3.1]nonane framework is a key structural feature in compounds being explored for various neuropharmacological applications, owing to its ability to interact with central nervous system targets. solubilityofthings.com

Monoamine Neurotransmitter Reuptake Inhibition

Monoamine reuptake inhibitors are drugs that increase the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine by blocking their respective transporters (SERT, NET, and DAT). wikipedia.org This mechanism is central to the action of many antidepressants and treatments for other neurological disorders. wikipedia.org

Derivatives of the closely related 1,4-diazabicyclo[3.3.1]nonane have been synthesized and evaluated for their ability to inhibit the reuptake of these monoamine neurotransmitters. nih.govresearchgate.net In these studies, the potency of the compounds is measured by their ability to inhibit the uptake of radiolabeled dopamine ([³H]DA), serotonin ([³H]5-HT), and norepinephrine ([³H]NE) in brain tissue. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these constrained bicyclic diamines have shown that they can exhibit selectivity for the dopamine transporter (DAT) over the serotonin and norepinephrine transporters. nih.gov For example, one N-propyl substituted derivative in this class was found to be highly potent and selective for DAT. nih.gov

Table 2: Example Monoamine Transporter Inhibition Profile for a 1,4-diazabicyclo[3.3.1]nonane Derivative

Transporter Inhibition Constant (Kᵢ) in nM Selectivity Ratio (SERT/DAT) Selectivity Ratio (NET/DAT)
DAT 8.63 172 48.4
SERT 1484
NET 417.4

Data represents findings for compound 11b from a study on 1,4-diazabicyclo[3.3.1]nonane derivatives. nih.gov

Cognitive Function Enhancement Mechanisms

There is growing evidence that compounds targeting nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, may enhance cognitive function. google.com The 3,7-diazabicyclo[3.3.1]nonane scaffold is known to interact with nAChRs. nih.gov Impaired function of α7 nAChRs has been linked to the cognitive deficits seen in conditions like Alzheimer's disease. google.com Ligands that selectively activate these receptors can potentially counter these deficits. google.com Furthermore, some derivatives of 3,7-diazabicyclo[3.3.1]nonane are being investigated for their ability to restore cognitive functions through mechanisms such as long-lasting activation of AMPA receptors and promoting the production of neurotrophic factors. rjptonline.org

Potential in Neurodegenerative Disorders

The neuroprotective effects of activating α7 nAChRs suggest that ligands targeting these receptors could be beneficial in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. google.comresearchgate.net Activation of α7 nAChRs has been shown to block the neurotoxicity associated with β-amyloid peptides, a key factor in Alzheimer's pathology. google.com Given that the diazabicyclo[3.3.1]nonane scaffold is a privileged structure for developing nAChR ligands, it represents a promising starting point for the design of novel therapeutics for these debilitating conditions. nih.gov

Antiviral Agent Development

HIV-1 Inhibitor Research

In the search for new antiviral agents, the 3,9-diazabicyclo[3.3.1]nonane scaffold has been utilized to create analogues of known HIV-1 inhibitors. nih.gov Specifically, researchers synthesized an analogue of Maraviroc, a CCR5 antagonist that blocks the entry of HIV-1 into host cells, by replacing Maraviroc's tropane (B1204802) ring system with the 3,9-diazabicyclo[3.3.1]nonane structure. nih.govresearchgate.net The synthesis involved using methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate as a key intermediate. nih.gov

The resulting compound was tested in a viral neutralization assay against a panel of pseudoviruses to determine its HIV-1 inhibitory activity. researchgate.net When compared to Maraviroc and an analogue containing a 3,8-diazabicyclo[3.2.1]octane system, the 3,9-diazabicyclo[3.3.1]nonane derivative was found to be less effective. researchgate.net Computational modeling studies suggested a correlation between the inhibitory activity, the length of the bridge in the bicyclic system, and the rotational barrier around a key dihedral angle. researchgate.net This research highlights how modifications to the bicyclic scaffold can significantly impact antiviral efficacy, providing valuable data for the future design of HIV-1 entry inhibitors. nih.gov

Antimalarial Candidate Evaluation

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the exploration of novel chemical scaffolds for the development of new antimalarial agents. While direct studies on the antimalarial activity of this compound are not extensively documented in publicly available research, the broader class of azabicyclo[3.3.1]nonane derivatives has been identified as a promising area for antiprotozoal drug discovery. Indole alkaloids that feature the azabicyclo[3.3.1]nonane architecture have demonstrated potential as antimalarial drug candidates rsc.org.

The evaluation of novel compounds for antimalarial activity typically involves in vitro screening against cultured P. falciparum parasites. Phenotypic screens are a valuable tool for identifying new chemical entities with antimalarial properties nih.gov. These high-throughput screens have been instrumental in the discovery of numerous compounds with activity against the parasite mmv.org. The screening of large compound libraries, such as the one undertaken by GlaxoSmithKline which screened over 2 million compounds, has identified thousands of molecules with activity against P. falciparum mmv.org.

While specific data for this compound is not available, the general approach to identifying new antimalarial candidates from novel scaffolds involves initial in vitro screening, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. The thiazinoquinone scaffold, for instance, has been explored for its antimalarial properties, with benzyl-substituted derivatives showing activity in the low-micromolar range against both chloroquine-sensitive and -resistant strains of P. falciparum mdpi.com. This highlights the potential of the benzyl moiety in contributing to antimalarial activity. Further research would be required to specifically assess the antiplasmodial efficacy of the this compound scaffold.

Renin Inhibitor Exploration

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. Renin, an aspartic protease, catalyzes the rate-limiting step of this cascade, making it a prime target for antihypertensive therapies. The 3,9-diazabicyclo[3.3.1]nonane scaffold has been a subject of significant interest in the rational design of non-peptidic renin inhibitors.

Starting from known piperidine-based renin inhibitors, researchers have developed a series of 3,9-diazabicyclo[3.3.1]nonene derivatives. Through optimization of substituents at the 3, 6, and 7 positions of this bicyclic template, potent renin inhibitors have been identified. The introduction of a substituent at the 3-position, such as a benzyl group, has been shown to be a key strategy for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds without significantly altering their binding affinity to renin.

One notable example from this class of compounds, though not specifically the 3-benzyl derivative, is a potent inhibitor with a subnanomolar IC50 value against renin. This demonstrates the high potency that can be achieved with the 3,9-diazabicyclo[3.3.1]nonene scaffold. The development of these inhibitors has been aided by X-ray crystallography, which has provided detailed insights into the binding modes of these compounds within the active site of human renin.

Compound ScaffoldKey Substituent PositionsImpact of 3-Position SubstitutionObserved Potency
3,9-Diazabicyclo[3.3.1]nonene3, 6, and 7Modulation of ADME propertiesSubnanomolar IC50 values achieved

General Biological Activity and Macromolecular Interactions

The rigid bicyclic structure of this compound makes it an attractive scaffold for interacting with a variety of biological macromolecules. The nitrogen atoms within the bicyclic system can act as hydrogen bond donors or acceptors, facilitating interactions with the active sites of enzymes or the binding pockets of receptors. The benzyl group provides a hydrophobic and aromatic moiety that can engage in van der Waals and pi-stacking interactions.

Derivatives of the 3,7-diazabicyclo[3.3.1]nonane scaffold, a close structural relative of the 3,9-diazabicyclo[3.3.1]nonane core, have been extensively studied for their interactions with various receptors. For instance, N-benzylbispidine, a 3,7-diazabicyclo[3.3.1]nonane derivative, has shown affinity for the α3β4* subtype of nicotinic acetylcholine receptors (nAChRs) nih.gov. The parent 3,7-diazabicyclo[3.3.1]nonane scaffold itself interacts with nAChRs, with a Ki value of 600 nM for the α4β2* subtype nih.gov.

Furthermore, N-arylpropenyl derivatives of 3,9-diazabicyclo[3.3.1]nonane have been synthesized and evaluated for their binding affinity towards opioid receptor subtypes researchgate.net. These studies have revealed that compounds based on this scaffold can exhibit strong and selective affinity for the μ-opioid receptor, with Ki values in the nanomolar range researchgate.net. The conformational rigidity of the diazabicyclononane core is believed to play a crucial role in these specific receptor interactions.

ScaffoldDerivativeTarget ReceptorObserved Affinity (Ki)
3,7-Diazabicyclo[3.3.1]nonaneParent Scaffoldα4β2* nAChR600 nM nih.gov
3,7-Diazabicyclo[3.3.1]nonaneN-benzylbispidineα3β4* nAChR569.6 nM nih.gov
3,9-Diazabicyclo[3.3.1]nonaneN-arylpropenyl derivativesμ-opioid receptorNanomolar range researchgate.net

The potential for this compound and its derivatives to act as enzyme inhibitors is an area of active investigation. The general mechanism of action for many drugs relies on enzyme inhibition pioneerpublisher.com. The structural features of the 3,9-diazabicyclo[3.3.1]nonane scaffold, including its ability to form hydrogen bonds and engage in hydrophobic interactions, make it a candidate for binding to the active sites of various enzymes.

While specific enzymatic targets for this compound have not been extensively characterized in the reviewed literature, related bicyclic compounds have been explored as enzyme inhibitors. For example, the inhibition of the cruzain enzyme by a structurally related glycolamide scaffold has been studied, revealing a competitive and reversible mode of inhibition nih.gov. This suggests that the diazabicyclononane core could be incorporated into molecules designed to target specific enzymatic pathways. Further enzymatic assays would be necessary to elucidate the specific inhibitory profile of this compound against a panel of relevant biological enzymes.

Computational and Theoretical Studies in Pharmacological Context

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 3,9-diazabicyclo[3.3.1]nonane scaffold, docking studies have been instrumental in elucidating their interactions with various biological targets, including viral co-receptors and opioid receptors. nih.govresearchgate.netnih.gov

Docking studies have been successfully employed to understand the binding modes of 3,9-diazabicyclo[3.3.1]nonane derivatives. In the context of antiviral research, analogues of the HIV-1 entry inhibitor Maraviroc (B1676071), which incorporate a 3,9-diazabicyclo[3.3.1]nonane moiety, were synthesized and computationally modeled. nih.govresearchgate.net Docking simulations predicted how these analogues fit into the binding pocket of the CCR5 co-receptor, a key protein for HIV-1 entry into host cells. nih.govresearchgate.net The modeling suggested that introducing an additional methylene (B1212753) group in the bicyclic ring (moving from a diazabicyclooctane to a diazabicyclononane) could potentially displace a specific water molecule in the binding site, which could, in theory, lead to an entropic gain and enhanced activity. nih.gov

In the field of opioid research, molecular modeling has shown that heterocyclic bicyclo[3.3.1]nonan-9-ones fit well with the structure of known κ-opioid agonists like ketazocine. d-nb.info Docking studies on various N-arylpropenyl-propionyl-3,9-diazabicyclo[3.3.1]nonanes and their thia-analogs have helped to disclose the specific binding patterns of these derivatives within the µ- and κ-opioid receptors, rationalizing their observed affinities and selectivities. researchgate.netnih.gov

For derivatives targeting opioid receptors, docking studies have identified the essential structural elements for activity. It has been postulated that an aryl-propyl-amine element is crucial for opioid activity in certain 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives. d-nb.info Studies on 3-thia-7,9-diazabicyclo[3.3.1]nonanes, which share the core bicyclic structure, have used docking to disclose the specific pattern of interactions responsible for their high affinity and selectivity for the µ-opioid receptor. researchgate.netnih.gov These interactions typically involve hydrogen bonds, ionic interactions, and hydrophobic contacts with key amino acid residues in the receptor's binding site.

Summary of Molecular Docking Studies on Diazabicyclo[3.3.1]nonane Derivatives
Compound ScaffoldBiological TargetKey Findings from Docking StudiesReference
3,9-Diazabicyclo[3.3.1]nonane (Maraviroc analogue)HIV-1 CCR5 Co-receptorPredicted binding mode and rationalized lower activity compared to diazabicyclooctane analogue based on conformational analysis. researchgate.net nih.govresearchgate.net
3,7-Diazabicyclo[3.3.1]nonan-9-oneκ-Opioid ReceptorDemonstrated geometric fit with prototypic κ-selective compounds; identified a key aryl-propyl-amine structural element. d-nb.info d-nb.info
3-Thia-7,9-diazabicyclo[3.3.1]nonaneµ-Opioid ReceptorRevealed specific interaction patterns explaining high receptor affinity and selectivity. nih.gov researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering a deeper understanding of the stability of ligand-receptor complexes.

While detailed MD simulation studies specifically for 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane were not found, related computational methods have been applied to its derivatives to infer binding stability. For the diazabicyclo analogues of Maraviroc, a computational study involving conformational analysis was performed to determine the conformational preferences of the compounds. nih.govresearchgate.net This analysis allowed researchers to hypothesize a correlation between inhibitory activity, the length of the bicyclic bridge, and the rotational barrier around key dihedral angles, providing insight into the stability and dynamics of the ligand-receptor interaction. researchgate.net

Furthermore, the application of MD simulations to the closely related 3,7-diazabicyclo[3.3.1]nonane scaffold has been reported. In a study of a derivative acting as a modulator of the AMPA receptor, MD simulations were used to confirm the putative binding modes obtained from docking, lending support to the stability of the predicted ligand-receptor complex. bohrium.com This demonstrates the utility of MD simulations for validating and understanding the binding stability of this general class of bicyclic compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized analogues.

For the 3,9-diazabicyclo[3.3.1]nonane (DBN) scaffold, structure-activity relationship (SAR) studies have been crucial in the development of potent µ-opioid receptor agonists. nih.gov Researchers synthesized and evaluated two series of derivatives: N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes and the corresponding N-3-propionyl-N-9-arylpropenyl isomers. nih.gov This systematic structural modification allowed for the elucidation of key SAR trends. nih.gov

The studies revealed that modifications to the arylalkenyl chain had a significant impact on µ-receptor affinity. Several compounds across both series were found to exhibit affinity in the low nanomolar range, with moderate to negligible affinity for δ- and κ-receptors, indicating high selectivity. nih.gov For instance, the compound N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBN was identified as a potent analgesic in vivo. nih.gov Such SAR studies form the foundation for developing more complex QSAR models, which can quantitatively predict the binding affinity of new derivatives and guide the design of compounds with optimized pharmacological profiles.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel 3-Benzyl-3,9-diazabicyclo[3.3.1]nonane Analogues

The future design of novel analogues of this compound is centered on creating greater chemical diversity and improving pharmacological properties. Synthetic strategies are evolving to allow for precise modifications of the core scaffold and its substituents.

Key synthetic approaches include modifications based on established routes. For instance, the synthesis of maraviroc (B1676071) analogues involved replacing the tropane (B1204802) moiety with a 3,9-diazabicyclo[3.3.1]nonane system. nih.govrsc.org A general procedure to create intermediates like methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate involves reacting the parent diazabicyclo derivative with methyl chloroformate in the presence of triethylamine (B128534). nih.govrsc.org Subsequent reactions, such as debenzylation via hydrogenation followed by nitrosation and reduction, can be used to introduce new functionalities at the N-3 position, paving the way for a wide array of derivatives. nih.govrsc.org

Another versatile and widely used method for constructing the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) core is the double Mannich reaction. ect-journal.kzsemanticscholar.orgnih.gov This reaction typically involves the condensation of a piperidone derivative, an amine (like benzylamine), and formaldehyde (B43269), which can be adapted for the synthesis of 3,9-disubstituted analogues. ect-journal.kznih.gov Future work will likely focus on asymmetric synthesis to produce enantiomerically pure compounds, as stereochemistry often plays a critical role in biological activity. acs.org The exploration of novel catalysts and reaction conditions will be crucial for improving yields and enabling the construction of more complex and sterically hindered analogues. rsc.org

Synthetic Reaction Precursors Key Reagents Resulting Moiety/Analogue Reference
Carbamate FormationThis compound, TriethylamineMethyl ChloroformateMethyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate nih.govrsc.org
DebenzylationN-benzyl-diazabicyclo[3.3.1]nonane derivativePalladium on Carbon (Pd/C), H₂Diazabicyclo[3.3.1]nonane (free secondary amine) nih.govrsc.org
Double Mannich Reaction4-Oxopiperidine derivative, Benzylamine (B48309), ParaformaldehydeAcetic AcidN-benzyl-N'-substituted-bispidinone nih.gov
Wolff-Kishner ReductionDiazabicyclo[3.3.1]nonan-9-one derivativeHydrazine Hydrate, KOHDiazabicyclo[3.3.1]nonane (ketone reduced to methylene) ect-journal.kzsemanticscholar.org

Exploration of New Biological Targets and Therapeutic Areas

While derivatives of the diazabicyclo[3.3.1]nonane scaffold have been investigated for several biological targets, significant opportunities exist to explore new therapeutic applications. The rigid conformation of the scaffold makes it an ideal starting point for designing ligands with high specificity.

Current research has identified activity in several areas. Analogues have shown potential as HIV-1 inhibitors by targeting the CCR5 co-receptor. nih.govresearchgate.net The scaffold is also prominent in ligands for various central nervous system (CNS) receptors. For example, derivatives of the related 3,7-diazabicyclo[3.3.1]nonane have been extensively studied as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), with modifications influencing subtype selectivity. nih.gov Furthermore, diazabicyclo[3.3.1]nonane derivatives have been synthesized and evaluated as potent µ-opioid receptor agonists for analgesic applications. rsc.orgnih.gov Rigidified analogues have also been developed with high affinity and selectivity for the dopamine (B1211576) transporter (DAT), suggesting potential in treating disorders related to monoamine imbalance. acs.orgnih.gov

Future explorations could expand into other receptor families and enzyme systems. The structural features suggest potential interactions with G-protein coupled receptors (GPCRs), such as orexin (B13118510) receptors for sleep disorders, or ion channels. google.com The broader bicyclo[3.3.1]nonane architecture is found in natural products with anticancer and anti-inflammatory activities, indicating that derivatives could be developed for oncology and immunology. rsc.org

Biological Target Class Specific Target Example Potential Therapeutic Area Reference
Viral Co-receptorsCCR5HIV/AIDS nih.govresearchgate.net
Opioid Receptorsµ-opioid receptorPain Management (Analgesia) nih.gov
Monoamine TransportersDopamine Transporter (DAT)Neurological/Psychiatric Disorders acs.orgnih.gov
Nicotinic Receptorsα4β2* nAChRCNS Disorders, Smoking Cessation nih.gov
Orexin ReceptorsOX₁ and OX₂ ReceptorsSleep Disorders, Anxiety google.com

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to the this compound scaffold can significantly streamline the design and optimization process. Advanced computational methods allow for the prediction of molecular properties, binding affinities, and potential biological activities before undertaking costly and time-consuming synthesis.

Molecular modeling techniques such as docking studies have already been successfully employed to rationalize the biological activity of diazabicyclo analogues. nih.govresearchgate.net For instance, computational studies helped to explain the differential HIV-1 inhibitory activity between diazabicyclooctane and diazabicyclononane analogues of maraviroc by analyzing their conformational preferences and binding modes within the CCR5 receptor. nih.govresearchgate.net Similarly, modeling was used to determine the bioactive conformation of rigid analogues targeting monoamine transporters. acs.orgnih.gov

Future research will leverage more sophisticated computational approaches. Quantum mechanics (QM) calculations can provide highly accurate descriptions of electronic structure, aiding in the design of molecules with specific electronic properties for enhanced receptor interactions. Molecular dynamics (MD) simulations can be used to study the dynamic behavior of ligand-receptor complexes over time, offering insights into binding stability and the mechanism of action. Furthermore, the development of quantitative structure-activity relationship (QSAR) models and machine learning algorithms will enable the prediction of activity for large virtual libraries of this compound derivatives, helping to prioritize the most promising candidates for synthesis.

Integration of High-Throughput Screening in Derivative Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of compounds against a specific biological target. Integrating HTS into the discovery process for this compound derivatives can dramatically accelerate the identification of new lead compounds and novel biological targets.

The process involves creating a diverse chemical library of this compound analogues through combinatorial chemistry. This library can then be screened using automated, miniaturized assays. For example, HTS has been effectively used to identify potassium channel modulators by measuring changes in membrane potential with fluorescent probes. google.com A similar approach could be applied to screen diazabicyclononane libraries against various ion channels or GPCRs.

The data generated from HTS can identify "hits"—compounds that show activity in a primary assay. These hits can then be validated and optimized through medicinal chemistry efforts, often guided by the computational models described in the previous section. This iterative cycle of HTS, computational modeling, and synthesis is a cornerstone of modern drug discovery and will be essential for exploring the full potential of the this compound scaffold.

Development of Bioconjugates and Chemical Probes

The unique structural and chemical properties of the this compound scaffold make it an excellent candidate for the development of sophisticated chemical tools, such as bioconjugates and chemical probes. These tools are invaluable for studying biological processes, validating drug targets, and developing diagnostic agents.

Bioconjugates can be created by attaching the diazabicyclononane derivative to a larger biomolecule, such as an antibody or a peptide, to target specific cells or tissues. Research on related scaffolds has shown that the C-9 position of the diazabicyclononane can be functionalized with reactive groups like azides, enabling conjugation to biomolecules via "click chemistry". researchgate.net This approach could be used to create targeted drug delivery systems or imaging agents.

Furthermore, the diazabicyclo[3.3.1]nonane core is a known chelating agent for metal ions, including copper(II). preprints.org This property can be exploited to develop radiopharmaceuticals for Positron Emission Tomography (PET) imaging by chelating PET isotopes like ⁶⁴Cu. preprints.org Such imaging agents would allow for the non-invasive visualization of the distribution of the compound and its biological targets in vivo. Chemical probes incorporating fluorescent dyes or affinity tags could also be synthesized to facilitate the study of receptor binding and cellular localization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-benzyl-3,9-diazabicyclo[3.3.1]nonane, and how do reaction conditions influence yield?

  • Methodology: The compound is typically synthesized via Michael reactions involving benzyl-substituted piperidine derivatives and α,β-unsaturated carbonyl compounds. For example, methyl/ethyl 1-benzyl-4-oxopiperidine-3-carboxylates are reacted with unsaturated ketones under reflux conditions in aprotic solvents (e.g., dichloromethane or ethanol). Yield optimization requires precise control of temperature (60–80°C), stoichiometry (1:1.2 molar ratio of amine to carbonyl), and catalyst selection (e.g., nitroxyl radicals for oxidation steps) .
  • Data Analysis: Orthogonal experimental design (e.g., Taguchi methods) can systematically evaluate factors like solvent polarity, reaction time, and catalyst loading. Response surface methodology (RSM) may identify critical interactions between variables .

Q. How is stereochemical purity validated for this compound derivatives?

  • Methodology: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is standard for enantiomeric separation. Nuclear Overhauser Effect (NOE) NMR experiments confirm spatial arrangements of substituents on the bicyclic scaffold. Computational methods (e.g., density functional theory) predict stability of stereoisomers and correlate with experimental data .
  • Contradiction Resolution: Discrepancies between computational predictions and experimental results may arise from solvent effects or dynamic ring puckering. Polarizable continuum models (PCM) in DFT simulations improve accuracy by accounting for solvation .

Advanced Research Questions

Q. What strategies address contradictory biological activity data for this compound in receptor binding assays?

  • Experimental Design: Use orthogonal assay systems (e.g., radioligand binding vs. functional cAMP assays) to distinguish direct binding from allosteric modulation. For example, in nicotinic acetylcholine receptor (nAChR) studies, compare α4β2 and α7 subtype selectivity using [³H]epibatidine and [¹²⁵I]α-bungarotoxin .
  • Data Interpretation: Contradictions may arise from differences in membrane lipid composition or intracellular signaling crosstalk. Lipid bilayer simulations (e.g., CHARMM-GUI) model receptor-ligand interactions in native-like environments .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

  • Methodology: Combine quantum mechanics/molecular mechanics (QM/MM) for cytochrome P450 metabolism prediction with machine learning (e.g., Random Forest models trained on PubChem metabolic datasets). Focus on vulnerable sites like the benzyl group or bicyclic nitrogen atoms .
  • Validation: Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH). LC-MS/MS quantifies parent compound depletion and metabolite formation .

Q. What role does the 3-benzyl substituent play in modulating the compound’s affinity for neurological targets?

  • Structure-Activity Relationship (SAR): Replace the benzyl group with bioisosteres (e.g., pyridinylmethyl or cyclohexylethyl) and assess binding to σ-1 receptors or monoamine transporters. Molecular docking (e.g., AutoDock Vina) identifies key π-π stacking or hydrophobic interactions with receptor pockets .
  • Advanced Techniques: Free-energy perturbation (FEP) calculations quantify binding energy contributions of substituent modifications. Pair with surface plasmon resonance (SPR) for kinetic profiling (kon/koff rates) .

Methodological Considerations

Q. How to optimize reaction scalability for multi-gram synthesis of this compound?

  • Process Chemistry: Transition from batch to flow chemistry for exothermic steps (e.g., Michael additions). Use packed-bed reactors with immobilized catalysts (e.g., silica-supported TEMPO) to enhance reproducibility and reduce purification steps .
  • Analytical QC: Implement in-line PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What experimental controls are critical in assessing the compound’s cytotoxicity in neuronal cell lines?

  • Best Practices: Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO at <0.1%). Use multiplex assays (e.g., CellTiter-Glo + Caspase-3/7 activation) to distinguish cytostatic vs. cytotoxic effects .
  • Data Normalization: Normalize viability data to ATP content or total protein (Bradford assay) to correct for cell density variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.